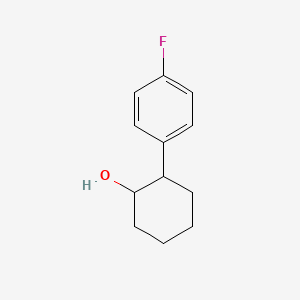

2-(4-Fluorophenyl)cyclohexanol

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-(4-fluorophenyl)cyclohexan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FO/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)14/h5-8,11-12,14H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOONSTDBFNVLTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C2=CC=C(C=C2)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance in Advanced Organic Synthesis Research

The synthesis of 2-(4-Fluorophenyl)cyclohexanol itself highlights several key organic reactions. A primary method for its creation is the reduction of the corresponding ketone, 2-(4-fluorophenyl)cyclohexanone (B1338763). evitachem.com This transformation is commonly achieved using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. evitachem.com Another synthetic pathway involves a Grignard reaction, where 4-bromofluorobenzene reacts with 2-chlorocyclohexanone (B41772) in the presence of magnesium. evitachem.com

The stereochemistry of 2-arylcyclohexanols, including the fluorinated analog, is a significant area of research. The synthesis often results in a mixture of diastereomers (cis and trans isomers). amazonaws.com For instance, the reduction of 2-phenylcyclohexanone (B152291) with sodium borohydride produces a mixture of cis and trans isomers. amazonaws.com Researchers have developed methods for the diastereoselective and enantioselective synthesis of these compounds, which are crucial for producing specific stereoisomers required for certain applications. nih.govacs.org Catalytic hydrogenation of 2-arylcycloalkanones is one such method used to achieve high diastereoselectivity. thieme-connect.de

The hydroxyl group of this compound can undergo various transformations, making it a versatile intermediate. evitachem.com Oxidation of the alcohol group can regenerate the corresponding ketone, 2-(4-fluorophenyl)cyclohexanone. evitachem.com Furthermore, the hydroxyl group can be substituted with other functional groups, expanding its synthetic utility. evitachem.com

Relevance in Contemporary Medicinal Chemistry Investigations

Strategies for Carbon-Carbon Bond Formation

The construction of the this compound framework relies on several key carbon-carbon bond-forming reactions. These methodologies provide access to the precursor ketone, 2-(4-fluorophenyl)cyclohexanone, which is then reduced to the target alcohol.

Friedel-Crafts Acylation Approaches

A common method for synthesizing the precursor, 2-(4-fluorophenyl)cyclohexanone, is through the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a strong Lewis acid catalyst. sigmaaldrich.comwikipedia.org In this specific synthesis, fluorobenzene (B45895) can be acylated with a cyclohexanone (B45756) derivative, typically in the presence of a Lewis acid like aluminum chloride (AlCl₃) under anhydrous conditions. The reaction proceeds by the formation of an acylium ion, which then acts as the electrophile, attacking the fluorobenzene ring to form the aryl ketone. sigmaaldrich.commasterorganicchemistry.com A stoichiometric amount of the Lewis acid is generally required as both the reactant and the product can form complexes with it. wikipedia.orgorganic-chemistry.org

A notable synthesis of 2-(p-fluorophenyl)-cyclohexanone involves the reaction of the Grignard reagent prepared from p-fluorobromobenzene and magnesium with 2-chlorocyclohexanone. chemicalbook.com This reaction, carried out in a mixture of anhydrous ether and benzene, yields the desired ketone after an extended period of stirring and reflux, followed by an acidic workup and distillation. chemicalbook.com The product is obtained as a solid that can be further purified by recrystallization. chemicalbook.com

Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura coupling reaction offers another powerful tool for the synthesis of the 2-(4-fluorophenyl)cyclohexanone precursor. This palladium-catalyzed cross-coupling reaction joins an organoboron compound (like a boronic acid) with an organohalide or triflate. libretexts.org For the synthesis of 2-(4-fluorophenyl)cyclohexanone, a boronic acid derivative of fluorobenzene can be coupled with a cyclohexanone derivative in the presence of a palladium catalyst and a base. This method is often favored due to its mild reaction conditions.

The general mechanism for the Suzuki-Miyaura coupling involves three main steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation with the organoboron compound, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org The choice of catalyst, ligands, and solvents can influence the reaction's efficiency. acs.org For instance, the synthesis of 4-methoxybiphenyl (B1664174) via Suzuki-Miyaura coupling has been successfully demonstrated using a Pd/C catalyst in dimethylformamide (DMF) under microwave irradiation. scielo.org.mx

| Reactants | Catalyst | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| Phenylboronic acid, 4-iodoanisole | Pd/C | DMF | Microwave irradiation | 4-Methoxybiphenyl | scielo.org.mx |

| 2-Bromoallyl sulfone, Phenylboronic acid | NiSO₄·6H₂O/L | H₂O | 120 °C, 1 h | 2-Phenylallyl sulfone | nih.gov |

Multicomponent Reaction Pathways

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot synthesis to form a single product, present an efficient approach to complex molecular architectures. frontiersin.orgpreprints.org While a direct MCR for this compound is not explicitly detailed, related structures can be synthesized using this strategy. For instance, a four-component reaction involving benzaldehyde (B42025), malononitrile, hydrazine (B178648) hydrate, and ethyl acetoacetate, catalyzed by taurine, yields therapeutic dihydropyrano[2,3-c]pyrazoles. preprints.org Another example is the synthesis of (2R,3S,4S,4aR,8aS)-2-(4-fluorophenyl)-3-nitro-4-phenyloctahydro-8aH-chromen-8a-ol through a multicomponent reaction of cyclohexanone, trans-β-nitrostyrene, and 4-fluorobenzaldehyde (B137897).

Reductive Amination Methodologies

Reductive amination is a key method for forming carbon-nitrogen bonds, typically by reacting a carbonyl compound with an amine to form an imine, which is then reduced to an amine. While not a direct route to this compound, it is crucial for synthesizing related amine-containing structures. For example, reductive amination of 4-cyano-4-(4-fluorophenyl)cyclohexanone (B56388) with a piperidine (B6355638) derivative using a Pt/C catalyst and hydrogen gas yields products with specific stereochemistry influenced by reaction conditions.

Iminoreductases (IREDs) have emerged as powerful biocatalysts for reductive amination. rsc.org These enzymes can catalyze the reduction of imines to form chiral amines with high stereoselectivity. rsc.org For instance, IREDs have been successfully used in the reductive amination of cyclohexanone with various amines, including benzylamine (B48309) and aniline. rsc.org

Catalytic Condensation Reactions

Catalytic condensation reactions, such as the Claisen-Schmidt condensation, are fundamental for forming carbon-carbon bonds. This reaction typically involves the condensation of an aldehyde or ketone with another carbonyl compound. The synthesis of 2,6-dibenzylidene-cyclohexanone, a related structure, can be achieved through the condensation of cyclohexanol (B46403) and benzaldehyde over mixed oxide catalysts. mdpi.com This process involves the initial dehydrogenation of cyclohexanol to cyclohexanone, followed by the Claisen-Schmidt condensation with benzaldehyde. mdpi.com

Fluorination and Halogenation Techniques in Synthesis

The introduction of fluorine into organic molecules is a critical step in the synthesis of many pharmaceuticals and materials. mt.com In the context of this compound, the fluorine atom is typically introduced via a fluorinated starting material like fluorobenzene or 4-fluorobenzaldehyde.

Direct Fluorination Reactions Utilizing Electrophilic Fluorinating Reagents (e.g., Selectfluor)

Direct fluorination using electrophilic reagents like Selectfluor (F-TEDA-BF4) is a prominent method for introducing fluorine into organic molecules. organic-chemistry.orgworktribe.comcore.ac.uk Selectfluor is an electrophilic fluorinating agent that is relatively stable, easy to handle, and effective for the fluorination of various substrates, including ketones, enol esters, and even electron-rich aromatic rings. organic-chemistry.orgcore.ac.uk

The mechanism of fluorination with Selectfluor can vary depending on the substrate. For enol esters, studies suggest a polar, two-electron process that proceeds through an oxygen-stabilized carbenium ion intermediate. core.ac.uk In the case of C(sp³)–H bonds, a metal-free protocol involving a catalytic N-oxyl radical generated from N,N-dihydroxypyromellitimide can abstract a hydrogen atom, followed by trapping of the resulting carbon radical by Selectfluor. organic-chemistry.org

Research has shown that the direct fluorination of cyclohexanol derivatives can be achieved. For instance, remote electrophilic C-H fluorination of cyclohexanol derivatives has been reported. researchgate.net Additionally, the fluorination of ketones and ketals using Selectfluor can be facilitated by the addition of a catalytic amount of sulfuric acid, leading to faster product formation. researchgate.net

Selective Fluorination of Cyclohexanone Precursors

The selective fluorination of cyclohexanone precursors, such as 2-phenylcyclohexanone (B152291), provides a direct route to fluorinated analogs. acs.orgacs.orgnih.gov Asymmetric fluorination of α-branched cyclohexanones can be achieved through a combination of chiral anion phase-transfer catalysis and enamine catalysis. acs.org

In one study, the fluorination of 2-phenylcyclohexanone was investigated using a chiral phosphoric acid catalyst and Selectfluor. acs.org While the reaction in the absence of a primary amine co-catalyst yielded only trace amounts of the desired product, the addition of an amine co-catalyst improved the yield. acs.org The scope of this transformation was found to tolerate a range of para- and meta-substituted aryl groups at the α-position of the cyclohexanone. acs.orgnih.gov

Another approach involves the use of a chiral palladium complex for the catalytic enantioselective fluorination of β-ketoesters, which can include cyclic variants. acs.org These methods offer high enantioselectivity in the synthesis of chiral fluorinated compounds. acs.orgacs.orgnih.gov

C-H Fluorination of Aliphatic Alcohol Derivatives

The direct C-H fluorination of aliphatic alcohols and their derivatives is a challenging but highly desirable transformation. beilstein-journals.org Most direct C(sp³)–H fluorinations are reported to proceed via radical pathways involving hydrogen atom transfer (HAT). beilstein-journals.org

Several methods have been developed for the C-H fluorination of aliphatic compounds. One approach utilizes a manganese porphyrin catalyst in conjunction with a nucleophilic fluoride (B91410) source like AgF/TBAF. rsc.org This system has been shown to be effective for the site-selective fluorination of unactivated C–H bonds. rsc.org Notably, the labeling of 1-phenylcyclohexanol (B105894) with this method resulted in fluorination occurring exclusively at the positions cis to the hydroxyl group, indicating a directive effect. rsc.org

Other methods involve the use of electrophilic fluorine sources like Selectfluor. rsc.org Transition-metal-free photochemical C–H fluorination can also provide complementary selectivity through a radical mechanism under mild conditions. beilstein-journals.org

Palladium-Catalyzed Fluorination of Aryl Triflates and Bromides

Palladium-catalyzed cross-coupling reactions are a powerful tool for the formation of carbon-fluorine bonds. mit.edunih.gov This methodology can be applied to the synthesis of aryl fluorides from aryl triflates and bromides. mit.eduorganic-chemistry.org The development of specialized biaryl monophosphine ligands has been crucial for the success of these reactions, enabling them to proceed at room temperature with high regioselectivity. mit.eduorganic-chemistry.org

The challenge in Pd-catalyzed fluorination often lies in the difficult reductive elimination step to form the C-F bond. nih.gov However, the use of ligands like AlPhos has been shown to enhance the reactivity and overcome this barrier. mit.edu This method has been successfully applied to a variety of activated (hetero)aryl triflates. mit.edu

While the direct application of this method to a cyclohexyl-substituted aryl triflate to form this compound is not explicitly detailed in the provided context, the general applicability to a wide range of aryl triflates suggests its potential for such a synthesis. mit.edunih.gov The reaction conditions typically involve a palladium precatalyst, the specialized ligand, and a fluoride source like cesium fluoride (CsF). mit.edu

Stereoselective Synthetic Approaches to this compound Isomers

The synthesis of specific stereoisomers of this compound requires precise control over the reaction conditions and the use of chiral catalysts or auxiliaries.

Asymmetric Synthesis Strategies

Asymmetric synthesis has emerged as a powerful strategy for producing enantiomerically pure compounds. kashanu.ac.ir In the context of this compound, asymmetric approaches can be employed to control the stereochemistry of both the fluorination step and the formation of the cyclohexanol ring.

One notable strategy is the asymmetric aldol (B89426) reaction between a ketone and an aromatic aldehyde, which can be catalyzed by bifunctional organocatalysts. ajgreenchem.com For instance, novel L-proline analogues bearing thiourea (B124793) moieties have been shown to be efficient catalysts for the direct asymmetric aldol reaction between cyclohexanone and various aromatic aldehydes, including 4-fluorobenzaldehyde. ajgreenchem.com These reactions can exhibit high catalytic activity, diastereoselectivity, and excellent enantioselectivity at room temperature with low catalyst loading. ajgreenchem.com

Another approach involves the asymmetric fluorination of a pre-existing cyclohexanone derivative. Asymmetric α-fluorination of cyclic ketones can be achieved with high enantioselectivity using organocatalysts like dihydroquinidine (B8771983) in the presence of a co-catalyst. rsc.org

The table below summarizes the results of an asymmetric aldol reaction between cyclohexanone and 4-fluorobenzaldehyde using a specific organocatalyst.

| Entry | Solvent | Time (h) | Yield (%) | diastereomeric ratio (anti/syn) | enantiomeric excess (%) (anti) |

|---|---|---|---|---|---|

| 1 | Toluene | 48 | 80 | 94/6 | 98 |

| 2 | DCM | 72 | 45 | 90/10 | 92 |

| 3 | THF | 72 | 52 | 92/8 | 94 |

| 4 | DMF | 24 | 92 | 95/5 | 99 |

| 5 | DMF:H₂O (9:1) | 24 | 50 | 96/4 | 99 |

Chiral Auxiliary-Mediated Reactions

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.orgnumberanalytics.comnumberanalytics.com After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. wikipedia.org This strategy is widely used in asymmetric synthesis for reactions like alkylations and aldol reactions. numberanalytics.com

Evans' oxazolidinones are a well-known class of chiral auxiliaries that have been successfully applied in various stereoselective transformations. wikipedia.org The steric hindrance provided by the substituents on the oxazolidinone ring directs the approach of reagents, thus controlling the stereochemistry. wikipedia.org Another example is the use of pseudoephedrine as a chiral auxiliary in aldol reactions to produce products with high stereoselectivity. numberanalytics.com

In the context of synthesizing isomers of this compound, a chiral auxiliary could be attached to a precursor molecule, such as a cyclohexanone derivative, to direct a subsequent reaction, like an alkylation or an aldol condensation with a fluorinated aromatic component. The choice of the chiral auxiliary and the reaction conditions are critical for achieving high diastereoselectivity. numberanalytics.com For example, the SuperQuat family of chiral auxiliaries, which are 4-substituted 5,5-dimethyloxazolidine-2-ones, were developed to offer superior diastereofacial selectivity compared to the original Evans auxiliaries. rsc.org

While specific examples of chiral auxiliary-mediated synthesis of this compound are not detailed in the provided search results, the principles of this methodology are well-established and applicable to this target molecule. wikipedia.orgnumberanalytics.comnumberanalytics.com The general approach would involve the attachment of a chiral auxiliary to an achiral substrate, followed by a diastereoselective reaction to introduce the desired stereocenters, and subsequent removal of the auxiliary. du.ac.in

Diastereoselective Control in Cycloaddition Reactions

The stereoselective synthesis of substituted cyclohexanes, including structures related to this compound, is a significant area of research. beilstein-journals.org Diastereoselective control in cycloaddition reactions is a powerful strategy to establish specific stereochemical relationships in the cyclic framework. These reactions construct the cyclohexane (B81311) ring with simultaneous control over the orientation of substituents.

One notable approach involves the visible-light-enabled [4+2] cycloaddition of benzocyclobutylamines with vinylketones, a process facilitated by photoredox catalysis. rsc.org This method allows for the creation of highly functionalized cyclohexylamine (B46788) derivatives with excellent diastereoselectivity. rsc.org Although not directly synthesizing this compound, this methodology highlights a modern approach to achieving diastereocontrol in the formation of substituted cyclohexanes. The reaction proceeds with high atom economy and under mild conditions. rsc.org

Another relevant strategy is the cascade inter–intramolecular double Michael addition. For instance, the reaction of curcumins with arylidenemalonates in the presence of a phase transfer catalyst can yield highly functionalized cyclohexanones with complete diastereoselectivity in many cases. beilstein-journals.org These cyclohexanone products can then be stereoselectively reduced to the corresponding cyclohexanols.

The diastereoselectivity in these reactions is often dictated by the steric and electronic nature of the reactants and the catalyst system employed. For example, in the synthesis of 2-amino-spiro[4.5]decane-6-ones through a [3+2] cycloaddition, high diastereoselectivity (up to 99:1) has been achieved by employing a combination of photocatalysis and organic phosphoric acid catalysis. mdpi.com

A preliminary investigation into an asymmetric version of a [4+2] cycloaddition using a chiral phosphoric acid (CPA) has shown promise, achieving moderate to good enantioselectivity while maintaining excellent diastereoselectivity. rsc.org Such strategies are crucial for accessing specific stereoisomers of complex molecules. rsc.org

The table below summarizes examples of diastereoselective cycloaddition reactions that produce substituted cyclohexane architectures.

| Reactants | Catalyst/Conditions | Product Type | Diastereomeric Ratio (d.r.) |

| Benzocyclobutylamines, α-substituted vinylketones | Photoredox catalyst, visible light | Functionalized cyclohexylamines | Excellent |

| Curcumins, Arylidenemalonates | Aqueous KOH, TBAB (phase transfer catalyst) | Functionalized cyclohexanones | Complete in most cases |

| 2-Methylene-tetrahydronaphtalene-1-ones, N-cyclopropylanilines | Photocatalysis, Organic phosphoric acid | 2-Amino-spiro[4.5]decane-6-ones | Up to 99:1 |

Enantioselective Methodologies for Chiral Induction

The synthesis of enantiomerically pure compounds is of paramount importance, particularly in the pharmaceutical industry. For this compound and related chiral structures, enantioselective methodologies are employed to introduce chirality in a controlled manner.

A key strategy involves the use of chiral auxiliaries. These are stereogenic groups temporarily incorporated into a molecule to direct the stereochemical outcome of subsequent reactions. wikipedia.org For example, trans-2-phenyl-1-cyclohexanol (B1200244) has been used as a chiral auxiliary in ene reactions. wikipedia.org While not the direct synthesis of the target compound, this illustrates a foundational principle.

Catalytic asymmetric synthesis represents a more efficient approach. rsc.org For instance, the enantioselective hydrogenation of prochiral substrates is a powerful method. The hydrogenation of 5-alkylidene-2,4-diketoimidazolidines and 3-alkylidene-2,5-ketopiperazines, catalyzed by a Rh/f-spiroPhos complex, yields chiral products with up to 99.9% enantiomeric excess (ee). nih.gov This demonstrates the potential for creating chiral centers adjacent to a cyclic core with high enantioselectivity.

Another approach is the intramolecular reductive coupling of ketones and hydrazones, which can furnish cyclic syn 1,2-amino alcohol derivatives with excellent diastereo- and enantioselectivity. organic-chemistry.org This reaction proceeds through neutral ketyl radical intermediates generated by a combination of a chiral phosphoric acid catalyst and a photoredox catalyst. organic-chemistry.org

The development of catalytic methods for the synthesis of chiral bicyclo[1.1.1]pentanes (BCPs), which can be considered bioisosteres of para-substituted phenyl rings, also provides insight into modern asymmetric synthesis. rsc.org These methods aim to produce chiral BCPs with an adjacent stereocenter, expanding the accessible chemical space for drug design. rsc.org

The following table presents examples of enantioselective methodologies applicable to the synthesis of chiral cyclic architectures.

| Reaction Type | Catalyst System | Product Type | Enantiomeric Excess (ee) |

| Enantioselective Hydrogenation | Rh/f-spiroPhos complex | Chiral hydantoins and 2,5-ketopiperazine derivatives | Up to 99.9% |

| Intramolecular Reductive Coupling | Chiral phosphoric acid and photoredox catalyst | Cyclic syn 1,2-amino alcohol derivatives | Excellent |

| Asymmetric [4+2] Cycloaddition | Chiral Phosphoric Acid (CPA) | Functionalized cyclohexylamine derivatives | Moderate to good |

Functional Group Interconversions and Chemical Transformations

Oxidation Reactions Leading to Cyclohexanone Derivatives

The hydroxyl group of this compound can be oxidized to a ketone, yielding 2-(4-fluorophenyl)cyclohexanone. evitachem.com This transformation is a common and important reaction in organic synthesis. A variety of oxidizing agents can be employed for this purpose.

Common laboratory-scale oxidizing agents for secondary alcohols like this compound include chromium-based reagents, such as chromium trioxide (CrO₃) or pyridinium (B92312) chlorochromate (PCC). evitachem.com Potassium permanganate (B83412) (KMnO₄) is also an effective, though often less selective, oxidizing agent. evitachem.com A widely used method for the oxidation of cyclohexanol to cyclohexanone on a commercial scale involves catalytic dehydrogenation. scribd.com

In a laboratory setting, sodium hypochlorite (B82951) (NaOCl), the active ingredient in household bleach, can be used in the presence of acetic acid. scribd.comgoogle.com The reaction proceeds by the formation of hypochlorous acid (HOCl), which is the active oxidizing species. scribd.com

The mechanism of oxidation often involves the transfer of a hydride from the carbon bearing the hydroxyl group. For instance, in the oxidation by hypochlorite, the chlorine atom in the +1 oxidation state is reduced to -1, accepting two electrons from the cyclohexanol, which is in turn oxidized to cyclohexanone. scribd.com

The table below lists common oxidizing agents used for the conversion of cyclohexanols to cyclohexanones.

| Oxidizing Agent | Conditions | Product |

| Chromium trioxide (CrO₃) | Varies | 2-(4-Fluorophenyl)cyclohexanone |

| Potassium permanganate (KMnO₄) | Varies | 2-(4-Fluorophenyl)cyclohexanone |

| Sodium hypochlorite (NaOCl) / Acetic Acid | 20-70 °C, Acetone/Glacial Acetic Acid | 2-(4-Fluorophenyl)cyclohexanone |

Dehydration Reactions Yielding Cyclohexene Derivatives

The dehydration of this compound involves the elimination of a water molecule to form a carbon-carbon double bond, yielding a cyclohexene derivative. This reaction is typically catalyzed by strong acids. umass.educhemguide.co.uk

Commonly used acid catalysts include concentrated sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄). chemguide.co.uklibretexts.org Phosphoric acid is often preferred as it is less prone to cause charring and side reactions compared to sulfuric acid. chemguide.co.uk The reaction is generally heated, and the cyclohexene product, being more volatile, can be distilled from the reaction mixture as it forms, driving the equilibrium towards the product. umass.eduscribd.com

The mechanism of acid-catalyzed dehydration proceeds through a carbocation intermediate. libretexts.org The hydroxyl group is first protonated by the acid, forming a good leaving group (water). Loss of water generates a secondary carbocation at the 2-position of the cyclohexane ring. A base (such as water or the conjugate base of the acid) then abstracts a proton from an adjacent carbon, leading to the formation of the double bond. umass.edu

In the case of this compound, elimination can potentially lead to two isomeric cyclohexene products: 1-(4-fluorophenyl)cyclohexene and 3-(4-fluorophenyl)cyclohexene. The regioselectivity of the elimination is governed by Zaitsev's rule, which predicts that the more substituted, and therefore more stable, alkene will be the major product. Thus, 1-(4-fluorophenyl)cyclohexene is expected to be the predominant product.

| Catalyst | Conditions | Major Product |

| Phosphoric Acid (H₃PO₄) | Heat, Distillation | 1-(4-Fluorophenyl)cyclohexene |

| Sulfuric Acid (H₂SO₄) | Heat, Distillation | 1-(4-Fluorophenyl)cyclohexene |

Ring-Opening Reactions of Fluorinated Cyclic Systems

While the cyclohexane ring is generally stable, under specific conditions, ring-opening reactions can occur. These reactions are less common for simple cyclohexanols but can be induced in more complex systems or through specific reagents. For instance, the ring-opening of epoxides is a well-established reaction. chem-soc.siresearchgate.net If this compound were converted to the corresponding epoxide (1-(4-fluorophenyl)-1,2-epoxycyclohexane), this epoxide could undergo ring-opening reactions.

The ring-opening of epoxides can be catalyzed by acids or bases and involves nucleophilic attack on one of the epoxide carbons. For example, reaction with amines in the presence of a catalyst like calcium trifluoroacetate (B77799) can lead to the formation of β-aminoalcohols. chem-soc.si The regioselectivity of the attack (at the more or less substituted carbon) depends on the reaction conditions and the nature of the nucleophile. researchgate.net

Visible-light-mediated ring-opening reactions have also been developed for certain cyclic systems. For example, the ring-opening geminal dibromination of alkenes can be achieved via alkoxy radicals generated through an electron donor-acceptor complex. mdpi.com While not directly a reaction of this compound, these modern methodologies indicate the potential for developing novel ring-opening transformations for fluorinated cyclic systems.

| Substrate Type | Reagents/Conditions | Product Type |

| Cyclohexene oxide derivative | Amines, Ca(CF₃CO₂)₂ | β-Aminoalcohol |

| Alkenyl-substituted cyclopropanes | Visible light, photocatalyst | Ring-opened functionalized products |

Free Radical Addition Reactions with Fluorinated Alkenes

Free radical additions to alkenes provide a complementary method to electrophilic additions for the functionalization of double bonds. ucr.edu These reactions are particularly useful for the addition of species that can readily form stable radicals. The alkene precursor to this compound, namely 1-(4-fluorophenyl)cyclohexene, can undergo such reactions.

A classic example is the anti-Markovnikov addition of hydrogen bromide (HBr) in the presence of peroxides. pharmaguideline.comlibretexts.org The reaction is initiated by the homolytic cleavage of the peroxide, which then generates a bromine radical from HBr. The bromine radical adds to the double bond in a regioselective manner to form the more stable carbon radical. In the case of 1-(4-fluorophenyl)cyclohexene, this would be the tertiary radical at the 1-position. This radical then abstracts a hydrogen atom from HBr to yield the final product, 1-bromo-2-(4-fluorophenyl)cyclohexane, and regenerate a bromine radical to continue the chain reaction. pharmaguideline.com

Other radical additions to alkenes include the addition of polyhalogenated alkanes, such as carbon tetrachloride (CCl₄), initiated by peroxides. pharmaguideline.com This results in the addition of a chlorine atom and a trichloromethyl group across the double bond. The polymerization of alkenes is another important industrial process that proceeds via a free radical addition mechanism. pharmaguideline.com

| Alkene Substrate | Reagent | Initiator | Product Type | Regioselectivity |

| 1-(4-Fluorophenyl)cyclohexene | HBr | Peroxide | Bromo-functionalized cyclohexane | Anti-Markovnikov |

| 1-(4-Fluorophenyl)cyclohexene | CCl₄ | Peroxide | Chloro- and trichloromethyl-functionalized cyclohexane | - |

Stereochemical Investigations and Conformational Analysis of 2 4 Fluorophenyl Cyclohexanol

Determination of Relative (cis/trans) and Absolute Stereochemistry

The stereochemistry of 2-(4-Fluorophenyl)cyclohexanol is defined by the spatial arrangement of the hydroxyl (-OH) and 4-fluorophenyl groups attached to the cyclohexane (B81311) ring. This compound possesses two stereogenic centers, at carbon 1 (bearing the hydroxyl group) and carbon 2 (bearing the 4-fluorophenyl group). Consequently, four distinct stereoisomers can exist.

The relative configuration describes the orientation of the two substituents with respect to each other on the cyclohexane ring. ucalgary.ca When both the hydroxyl and the 4-fluorophenyl groups are on the same side of the ring's plane, the isomer is designated as cis. quimicaorganica.org Conversely, when they are on opposite sides, the isomer is designated as trans. ucalgary.caquimicaorganica.org

The absolute configuration provides a precise description of the three-dimensional arrangement of atoms at each stereogenic center, designated by the Cahn-Ingold-Prelog (CIP) priority rules as either (R) or (S). youtube.com For this compound, this results in two pairs of enantiomers:

One pair constitutes the cis-isomer: (1R, 2S)-2-(4-Fluorophenyl)cyclohexanol and (1S, 2R)-2-(4-Fluorophenyl)cyclohexanol.

The other pair constitutes the trans-isomer: (1R, 2R)-2-(4-Fluorophenyl)cyclohexanol and (1S, 2S)-2-(4-Fluorophenyl)cyclohexanol.

The definitive determination of the absolute configuration of a specific sample requires experimental techniques such as X-ray crystallography or spectroscopic methods, or it can be inferred through chemical reactions with known stereochemical outcomes. ucalgary.ca

Conformational Preferences of the Cyclohexane Ring System

The cyclohexane ring is not planar and adopts several non-planar conformations to relieve angle and eclipsing strain. youtube.com The most significant conformations are the chair, boat, and twist-boat forms. Of these, the chair conformation is the most stable, as it minimizes both torsional strain (with all C-C bonds staggered) and angle strain (with bond angles close to the ideal tetrahedral angle of 109.5°). youtube.comgmu.edu The boat conformation is less stable due to torsional strain from eclipsed bonds and steric hindrance between the "flagpole" hydrogens. The twist-boat conformation is an intermediate in energy between the chair and boat forms. youtube.com For this compound, the cyclohexane ring predominantly exists in the chair conformation.

Analysis of Chair Conformation Stability and Substituent Orientation (Axial/Equatorial)

In the chair conformation, the twelve hydrogen atoms (or substituents) on the cyclohexane ring occupy two distinct types of positions: six axial and six equatorial. openstax.orglibretexts.orglibretexts.org Axial bonds are parallel to the threefold axis of the ring, pointing up or down, while equatorial bonds point out from the "equator" of the ring. libretexts.org

The chair conformation can undergo a "ring-flip," a rapid interconversion between two equivalent chair forms. gmu.edumasterorganicchemistry.com During this process, all axial positions become equatorial, and all equatorial positions become axial. openstax.orgmasterorganicchemistry.com

When substituents are present, the two chair conformers are no longer equal in energy. Bulky substituents generally prefer the more spacious equatorial position to minimize destabilizing steric interactions with other axial substituents, particularly the 1,3-diaxial interactions. masterorganicchemistry.comyoutube.comscispace.com The energy difference between the axial and equatorial conformers is quantified by the conformational free energy, or A-value, which represents the energetic cost of placing a substituent in the axial position. fiveable.me Larger A-values indicate a stronger preference for the equatorial position. masterorganicchemistry.com

For this compound, the stability of the chair conformation depends on the orientation of the hydroxyl and the 4-fluorophenyl groups.

In the trans isomer , a ring-flip allows for a conformation where both the hydroxyl and the 4-fluorophenyl groups can occupy equatorial positions. This diaxial-to-diequatorial equilibrium strongly favors the diequatorial conformer, which minimizes steric strain and is therefore the most stable conformation. quimicaorganica.org

In the cis isomer , one substituent must be axial while the other is equatorial. The equilibrium will favor the conformer where the bulkier group (the 4-fluorophenyl group) occupies the equatorial position to minimize the more significant 1,3-diaxial interactions. quimicaorganica.orgteachthemechanism.com

The following table lists the A-values for relevant substituents, illustrating the steric strain associated with their axial placement.

| Substituent | A-value (kcal/mol) |

| -OH | 0.9-1.0 |

| -C₆H₅ (Phenyl) | 2.8-3.1 |

| -F | 0.24-0.38 |

Note: The A-value for the 4-fluorophenyl group is expected to be similar to that of the phenyl group.

Influence of Fluorine Substitution on Molecular Conformation

The substitution of a hydrogen atom with fluorine on the phenyl ring introduces significant electronic changes. Fluorine is the most electronegative element, making the C-F bond highly polarized. beilstein-journals.org This polarity can influence molecular conformation through various stereoelectronic effects, including dipole-dipole interactions and hyperconjugation. beilstein-journals.orgmdpi.com In some systems, these electronic effects can be strong enough to favor conformations that are sterically less favorable. nih.govst-andrews.ac.uk

Electronic Effects and Dipole Interactions

The strong C-F bond dipole can interact with other polar bonds or charged centers within the molecule. beilstein-journals.org These electrostatic interactions, which can be either attractive or repulsive, can influence the relative stability of different conformers. nih.govst-andrews.ac.uk For this compound, the fluorine atom is located on the phenyl ring, somewhat remote from the cyclohexane core. While the primary determinant of the cyclohexane ring's conformation will be the steric bulk of the substituents, the C-F dipole alters the electronic nature of the phenyl ring. This can potentially influence interactions between the phenyl ring and the hydroxyl group or the cyclohexane ring itself, although these effects are generally more subtle than the dominant steric forces dictating the chair conformation.

Spectroscopic and Computational Approaches to Conformational Elucidation

The detailed conformational analysis of molecules like this compound relies heavily on a combination of experimental spectroscopic techniques and computational modeling. auremn.org.brnih.gov Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful experimental tool for determining the preferred conformation in solution. nih.gov Computational methods, such as Density Functional Theory (DFT), allow for the calculation of the relative energies of different conformers, providing theoretical insight into their stability. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational Assignment

NMR spectroscopy, specifically ¹H NMR, is a cornerstone technique for assigning the axial or equatorial orientation of substituents on a cyclohexane ring. auremn.org.brchemrxiv.org The key parameter used in this assignment is the vicinal coupling constant (³J), which describes the interaction between two protons on adjacent carbon atoms. The magnitude of this coupling is dependent on the dihedral angle between the two C-H bonds, as described by the Karplus relationship.

The distinct dihedral angles in a chair conformation give rise to characteristic coupling constants:

Axial-Axial (ax-ax) Coupling: The dihedral angle is approximately 180°, resulting in a large coupling constant, typically in the range of 10–13 Hz.

Axial-Equatorial (ax-eq) Coupling: The dihedral angle is about 60°, leading to a small coupling constant, usually 2–5 Hz.

Equatorial-Equatorial (eq-eq) Coupling: The dihedral angle is also around 60°, resulting in a small coupling constant, typically 2–5 Hz.

By analyzing the splitting patterns and measuring the coupling constants for the proton at C1 (the CH-OH proton), one can determine its orientation. A large coupling constant to the adjacent proton at C2 indicates an axial-axial relationship, meaning both protons are in axial positions. Conversely, small coupling constants suggest axial-equatorial or equatorial-equatorial relationships. This information, in turn, reveals the preferred conformation of the entire molecule. chemrxiv.org Variable-temperature NMR studies can also be employed to study the thermodynamics of the conformational equilibrium between different chair forms. rsc.org

| Proton Relationship | Dihedral Angle (approx.) | Typical Coupling Constant (³J_HH) |

| Axial - Axial | 180° | 10 - 13 Hz |

| Axial - Equatorial | 60° | 2 - 5 Hz |

| Equatorial - Equatorial | 60° | 2 - 5 Hz |

X-ray Crystallography for Solid-State Conformation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal evidence for the solid-state conformation of this compound, including the relative orientation of the 4-fluorophenyl and hydroxyl substituents on the cyclohexanol (B46403) ring, as well as the specific chair, boat, or twist-boat conformation of the cyclohexane ring itself.

Detailed Research Findings:

A comprehensive search for crystallographic data on this compound in prominent databases such as the Cambridge Structural Database (CSD) and others did not yield any specific results. There are no published reports detailing the single-crystal X-ray diffraction analysis of this compound.

Consequently, experimentally determined data on its crystal system, space group, unit cell dimensions, and atomic coordinates are not available. Information regarding bond lengths, bond angles, and torsion angles that would definitively describe its solid-state molecular geometry cannot be provided.

Data Tables:

Without experimental data, it is not possible to generate tables of crystallographic parameters or key geometric features for this compound. A representative table of what such data would include is shown below for illustrative purposes.

Table 1: Hypothetical Crystallographic Data for this compound This table is for illustrative purposes only and does not represent actual experimental data.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₂H₁₅FO |

| Crystal System | [e.g., Monoclinic] |

| Space Group | [e.g., P2₁/c] |

| a (Å) | [Value] |

| b (Å) | [Value] |

| c (Å) | [Value] |

| α (°) | 90 |

| β (°) | [Value] |

| γ (°) | 90 |

| Volume (ų) | [Value] |

Table 2: Hypothetical Selected Bond Lengths and Angles for this compound This table is for illustrative purposes only and does not represent actual experimental data.

| Bond/Angle | Measurement |

|---|---|

| C-O (hydroxyl) | [e.g., 1.43 Å] |

| C-C (cyclohexane avg.) | [e.g., 1.53 Å] |

| C-F (fluorophenyl) | [e.g., 1.36 Å] |

| O-C-C (dihedral) | [e.g., 60°] |

Ultraviolet (UV) Spectroscopy and Environment-Induced Electronic Stark Effects for Gas-Phase Conformers

Gas-phase UV spectroscopy, particularly when combined with techniques like resonant two-photon ionization (R2PI) and Stark spectroscopy, is a powerful tool for investigating the distinct conformations of a molecule free from solvent or crystal packing effects. This approach would allow for the identification and characterization of different conformers of this compound, such as those arising from the equatorial vs. axial positions of the substituents or the rotational orientation of the hydroxyl group.

The electronic Stark effect, which is the shifting and splitting of spectral lines in the presence of an external electric field, provides detailed information about the electronic properties of the individual conformers, such as their dipole moments.

Detailed Research Findings:

No specific studies employing UV spectroscopy or analyzing the Stark effect for the gas-phase conformers of this compound have been found in the scientific literature. Research on similar molecules, such as cyclohexanol itself, has identified distinct equatorial and axial conformers in the gas phase. However, the influence of the 4-fluorophenyl substituent on the conformational landscape and electronic spectra of the target molecule has not been experimentally documented.

Data Tables:

As no experimental data are available, data tables for the spectroscopic properties of this compound conformers cannot be compiled. A hypothetical table is presented below to illustrate the type of data that such an investigation would yield.

Table 3: Hypothetical UV Spectroscopic Data for Gas-Phase Conformers of this compound This table is for illustrative purposes only and does not represent actual experimental data.

| Conformer | Electronic Origin (cm⁻¹) | Key Vibrational Frequencies (cm⁻¹) | Dipole Moment (Debye) |

|---|---|---|---|

| Equatorial-gauche | [Value] | [Value] | [Value] |

| Equatorial-trans | [Value] | [Value] | [Value] |

Reaction Mechanisms and Reactivity Studies of 2 4 Fluorophenyl Cyclohexanol

Elucidation of Reaction Pathways

The principal reaction pathways for 2-(4-fluorophenyl)cyclohexanol include acid-catalyzed dehydration, nucleophilic substitution, radical reactions, and metal-catalyzed transformations. Each pathway is governed by specific mechanisms and reaction conditions.

Acid-Catalyzed Dehydration Mechanisms

The acid-catalyzed dehydration of this compound, a secondary alcohol, typically proceeds through an E1 (unimolecular elimination) mechanism. study.comchemistrysteps.com This multi-step process is initiated by the protonation of the hydroxyl group, converting it into a good leaving group (water).

Mechanism Steps:

Protonation of the Hydroxyl Group: A strong acid, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), protonates the hydroxyl group to form an alkyloxonium ion. libretexts.org

Formation of a Carbocation: The alkyloxonium ion departs as a water molecule, leaving behind a secondary carbocation on the cyclohexane (B81311) ring. This step is the rate-determining step of the reaction. periodicchemistry.com

Carbocation Rearrangement (Potential Step): The initially formed secondary carbocation can potentially rearrange to a more stable carbocation via a 1,2-hydride shift if a more substituted and stable position is available. libretexts.orglibretexts.org In the case of this compound, a hydride shift could move the positive charge to a different position on the ring.

Deprotonation to Form an Alkene: A weak base, typically water or the conjugate base of the acid catalyst (e.g., HSO₄⁻), abstracts a proton from a carbon atom adjacent to the carbocation, resulting in the formation of a double bond. libretexts.org

This reaction is regioselective, often yielding a mixture of alkene products. According to Zaitsev's rule, the major product is typically the most substituted (and therefore most stable) alkene. brainly.inlibretexts.org For this compound, this would favor the formation of 1-(4-fluorophenyl)cyclohexene.

| Product | Substitution Pattern | Stability |

| 1-(4-Fluorophenyl)cyclohexene | Trisubstituted | Major Product (Zaitsev) libretexts.orgucalgary.ca |

| 3-(4-Fluorophenyl)cyclohexene | Disubstituted | Minor Product |

Nucleophilic Addition and Substitution Mechanisms

While the formation of this compound itself can occur via nucleophilic addition to a ketone precursor, the alcohol primarily undergoes nucleophilic substitution reactions. The hydroxyl group is a poor leaving group, so it must first be protonated by an acid or converted into a better leaving group (like a tosylate or mesylate) to facilitate substitution. sketchy.comchemistrysteps.com

Sₙ1 Mechanism: With secondary alcohols in the presence of a strong acid (e.g., HBr, HCl), the reaction can proceed through an Sₙ1 pathway. chemistrysteps.comlibretexts.org This involves the formation of a secondary carbocation intermediate after the protonated hydroxyl group leaves as water. This carbocation is then attacked by the nucleophile (e.g., Br⁻). This pathway is susceptible to carbocation rearrangements, which can lead to a mixture of products. youtube.commasterorganicchemistry.com

Sₙ2 Mechanism: To avoid rearrangements and achieve stereochemical control, the hydroxyl group can be converted into a sulfonate ester, such as a tosylate or mesylate. chemistrysteps.com This transforms the poor leaving group (-OH) into an excellent one (-OTs or -OMs). A strong nucleophile can then displace the sulfonate ester via an Sₙ2 mechanism, which involves a backside attack and results in an inversion of stereochemistry at the reaction center. chemistrysteps.com

The table below summarizes the conditions that favor each mechanism for this compound.

| Mechanism | Substrate Requirement | Reagents | Key Intermediate | Stereochemistry |

| Sₙ1 | Protonated Alcohol | Strong acids (HBr, HCl) libretexts.org | Carbocation | Racemization/Mixture |

| Sₙ2 | Alcohol converted to Sulfonate Ester | 1. TsCl or MsCl, pyridine 2. Strong Nucleophile | Pentacoordinate Transition State | Inversion |

Radical Reaction Mechanisms

Radical reactions involving alcohols are less common than ionic pathways but can be achieved under specific conditions. A key example is the Barton-McCombie deoxygenation, which replaces the hydroxyl group with a hydrogen atom. wikipedia.org This reaction proceeds via a free-radical chain mechanism. alfa-chemistry.com

General Mechanism Steps:

Initiation: A radical initiator, such as azobisisobutyronitrile (AIBN), is homolytically cleaved by heat or UV light to generate initial radicals. wikipedia.org These radicals then abstract a hydrogen atom from a reagent like tributyltin hydride (Bu₃SnH) to produce tributyltin radicals (Bu₃Sn•).

Propagation:

The alcohol is first converted into a thiocarbonyl derivative, such as a xanthate.

The tributyltin radical attacks the sulfur atom of the thiocarbonyl group, leading to the fragmentation of the molecule and the formation of a secondary alkyl radical at the C2 position of the cyclohexane ring. organic-chemistry.org

This alkyl radical then abstracts a hydrogen atom from another molecule of tributyltin hydride, yielding the deoxygenated product, (4-fluorophenyl)cyclohexane, and regenerating the tributyltin radical to continue the chain. wikipedia.org

Termination: The reaction is terminated when two radical species combine.

Another potential radical pathway is free-radical halogenation at the cyclohexane ring, though this typically requires harsh conditions (UV light) and often results in a lack of selectivity. pearson.comwikipedia.org

Metal-Catalyzed Reaction Mechanisms

Transition metals can catalyze various transformations of this compound, most notably oxidation reactions. acs.org Metal complexes of ruthenium, copper, manganese, and iron can facilitate the oxidation of secondary alcohols to ketones. royalsocietypublishing.orgrsc.orgmdpi.com

Example: Metal-Catalyzed Aerobic Oxidation Many of these reactions utilize molecular oxygen (from air) as the terminal oxidant, making them environmentally benign processes. The general mechanism often involves the following steps:

Coordination: The alcohol coordinates to the metal center.

Oxidative Addition/Deprotonation: The alcohol's O-H bond and the adjacent C-H bond are cleaved, often involving a base, to form a metal-hydride species and the ketone product.

Reductive Elimination/Reoxidation: The ketone is released, and the reduced metal catalyst is reoxidized by the terminal oxidant (e.g., O₂) to regenerate the active catalytic species.

The choice of metal catalyst and ligands can significantly influence the reaction's efficiency and selectivity.

| Catalyst Type | Typical Oxidant | Product |

| Ruthenium-based royalsocietypublishing.org | O₂ | 2-(4-Fluorophenyl)cyclohexanone (B1338763) |

| Copper/TEMPO rsc.org | O₂ | 2-(4-Fluorophenyl)cyclohexanone |

| Manganese-based royalsocietypublishing.org | NaBD₄/MnO₂ | 2-(4-Fluorophenyl)cyclohexanone |

| Iron-based mdpi.com | t-Butyl hydroperoxide | 2-(4-Fluorophenyl)cyclohexanone |

Reactivity Profile of the Fluorophenyl Moiety

Inductive vs. Mesomeric Effects: Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I) through the sigma bond. nih.gov This effect deactivates the aromatic ring toward electrophilic aromatic substitution compared to benzene. However, fluorine also possesses lone pairs of electrons that can be donated into the aromatic π-system, a positive mesomeric (or resonance) effect (+M). stackexchange.comcsbsju.edu

Directing Effects in Electrophilic Aromatic Substitution (EAS): The resonance effect, which directs incoming electrophiles to the ortho and para positions, dominates over the inductive effect in determining the regioselectivity of EAS. Since the para position is already occupied by the cyclohexanol (B46403) ring, further electrophilic substitution on the fluorophenyl moiety would be directed to the positions ortho to the fluorine atom.

Nucleophilic Aromatic Substitution (SₙAr): The strong electron-withdrawing nature of fluorine makes the aromatic ring more susceptible to nucleophilic aromatic substitution (SₙAr), particularly at the carbon atom to which it is attached (the ipso position). libretexts.orgmanavchem.com This reaction is further facilitated if additional strong electron-withdrawing groups are present on the ring. libretexts.org

Reactivity Characteristics of the Cyclohexanol Scaffold

The cyclohexanol portion of the molecule provides the primary sites for reactions typical of secondary alcohols and cyclohexane rings.

Oxidation: As a secondary alcohol, the hydroxyl group can be readily oxidized to a ketone, forming 2-(4-fluorophenyl)cyclohexanone. wikipedia.org A wide array of oxidizing agents can be used, ranging from chromium-based reagents (e.g., PCC, Jones reagent) to milder, metal-catalyzed methods. royalsocietypublishing.orgwikipedia.org The rate of oxidation can be influenced by the conformation of the hydroxyl group (axial vs. equatorial), with axial alcohols often reacting faster due to the relief of steric strain in the transition state. spcmc.ac.in

Esterification: The hydroxyl group can react with carboxylic acids or their derivatives (like acyl chlorides) to form esters. This reaction is typically catalyzed by an acid. The steric environment around the hydroxyl group on the cyclohexane ring can affect the rate of esterification. spcmc.ac.inresearchgate.net

Elimination: As detailed in section 4.1.1, the cyclohexanol scaffold is prone to E1 elimination reactions under acidic conditions to form alkenes. chemistrysteps.commasterorganicchemistry.com The stereochemistry of the ring and the requirement for an anti-periplanar arrangement of the departing H and leaving group are critical in E2-type eliminations, though E1 is more common for this substrate.

Impact of Stereochemistry on Reaction Outcomes

The spatial arrangement of substituents in the diastereomers of this compound, namely the cis and trans isomers, profoundly influences their chemical reactivity and the stereochemical course of their reactions. The orientation of the hydroxyl and 4-fluorophenyl groups relative to the cyclohexane ring dictates the molecule's ground-state energy, the accessibility of the reactive hydroxyl group, and the stability of reaction intermediates and transition states. Consequently, the stereochemistry is a critical determinant of reaction rates and product distributions.

In the chair conformation of cyclohexane, substituents can occupy either axial or equatorial positions. For this compound, the large 4-fluorophenyl group generally prefers the equatorial position to minimize steric strain. This preference significantly influences the conformational equilibrium of both the cis and trans isomers.

In the case of trans-2-(4-Fluorophenyl)cyclohexanol, the most stable conformation has both the 4-fluorophenyl group and the hydroxyl group in equatorial positions. Conversely, for the cis isomer, to accommodate the bulky 4-fluorophenyl group in an equatorial position, the hydroxyl group is forced into a more sterically hindered axial position. This fundamental conformational difference is the primary reason for the observed disparities in the reactivity of the two isomers.

Oxidation Reactions

The rate of oxidation of secondary alcohols is highly sensitive to the stereochemical environment of the hydroxyl group. It is a well-established principle that axial alcohols on a cyclohexane ring are generally oxidized at a faster rate than their equatorial counterparts. This accelerated rate for axial alcohols is attributed to the relief of steric strain upon conversion of the sp³-hybridized carbon of the alcohol to an sp²-hybridized carbon in the resulting ketone. The axial hydroxyl group experiences 1,3-diaxial interactions, which are absent in the equatorial isomer. The formation of the ketone removes these unfavorable interactions, providing a thermodynamic driving force for the reaction.

Based on this principle, it is expected that cis-2-(4-Fluorophenyl)cyclohexanol, with its predominantly axial hydroxyl group, will undergo oxidation more rapidly than the trans isomer, which has an equatorial hydroxyl group.

Table 1: Expected Relative Oxidation Rates of this compound Isomers

| Isomer | Predominant Conformation of -OH Group | Key Steric Interactions | Expected Relative Rate of Oxidation |

|---|---|---|---|

| cis-2-(4-Fluorophenyl)cyclohexanol | Axial | 1,3-Diaxial interactions | Faster |

| trans-2-(4-Fluorophenyl)cyclohexanol | Equatorial | Fewer steric interactions | Slower |

Esterification Reactions

The stereochemical outcome of esterification reactions is also influenced by the orientation of the hydroxyl group. While the mechanism of Fischer esterification does not typically involve the breaking of the C-O bond of the alcohol, the accessibility of the hydroxyl group to the carboxylic acid or its derivative can affect the reaction rate. The equatorial hydroxyl group of the trans isomer is generally more sterically accessible than the axial hydroxyl group of the cis isomer, which is shielded by the cyclohexane ring.

However, the reaction conditions can play a significant role. Under equilibrium conditions, the relative stability of the starting materials and products will determine the final product distribution. In cases where the reaction is kinetically controlled, the more accessible equatorial hydroxyl group of the trans isomer may react faster.

Dehydration Reactions

Acid-catalyzed dehydration of cyclohexanols proceeds via an E1 or E2 mechanism, and the stereochemistry of the starting alcohol is crucial in determining the product distribution. For an E2 mechanism to occur, an anti-periplanar arrangement between the leaving group (the protonated hydroxyl group) and a neighboring proton is required.

In the case of the cis isomer, the axial hydroxyl group is anti-periplanar to the axial protons on both adjacent carbons. This allows for facile E2 elimination to form either 1-(4-fluorophenyl)cyclohexene or 3-(4-fluorophenyl)cyclohexene.

For the trans isomer, the equatorial hydroxyl group is not in an anti-periplanar arrangement with any adjacent axial protons. Therefore, for an E2-type elimination to occur, the molecule would need to adopt a less stable conformation, or the reaction may proceed through an E1 mechanism involving a carbocation intermediate. The formation of a carbocation would lead to a mixture of alkene products, with the most stable alkene (typically the most substituted) being the major product.

Table 2: Plausible Dehydration Products of this compound Isomers

| Isomer | -OH Group Orientation | Favored Elimination Mechanism | Expected Major Alkene Product(s) |

|---|---|---|---|

| cis-2-(4-Fluorophenyl)cyclohexanol | Axial | E2 | 1-(4-Fluorophenyl)cyclohexene and/or 3-(4-Fluorophenyl)cyclohexene |

| trans-2-(4-Fluorophenyl)cyclohexanol | Equatorial | E1 (or E2 from a less stable conformer) | Primarily 1-(4-Fluorophenyl)cyclohexene (most stable) |

Computational Chemistry and Theoretical Investigations of 2 4 Fluorophenyl Cyclohexanol

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-(4-Fluorophenyl)cyclohexanol, DFT calculations would typically be employed to determine its optimized molecular geometry, vibrational frequencies (corresponding to its infrared spectrum), and electronic properties such as dipole moment and partial atomic charges. Different functionals and basis sets (e.g., B3LYP/6-311G(d,p)) would be tested to find a balance between computational cost and accuracy. These calculations form the foundation for many other theoretical analyses.

Application of Molecular Mechanics and Advanced Quantum Chemical Methods

Molecular mechanics (MM) offers a faster, classical mechanics-based approach to predict molecular geometries and energies. Force fields like MMFF94 or AMBER would be used to perform rapid conformational searches to identify low-energy structures of this compound. For higher accuracy, advanced quantum chemical methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, could be used to refine the energies of the most stable conformers identified by DFT or MM methods. These methods provide a more accurate description of electron correlation effects.

Prediction of Reactivity and Stereoselectivity

Computational methods are invaluable for predicting how a molecule will react. By calculating reactivity descriptors derived from DFT, such as Fukui functions or local softness, researchers could predict the most likely sites for nucleophilic or electrophilic attack on this compound. To predict stereoselectivity, for instance in an oxidation or reduction reaction, computational models could be used to calculate the energies of different diastereomeric transition states, with the lowest energy pathway corresponding to the major product.

Modeling of Transition States and Activation Energies

To understand the kinetics of a reaction involving this compound, such as its dehydration or oxidation, chemists would model the transition state (TS) structure. A transition state is the highest energy point along the reaction coordinate. Using methods like DFT, researchers can locate the TS and calculate its geometry and vibrational frequencies. The energy difference between the reactants and the transition state gives the activation energy, a critical parameter for determining the reaction rate.

Exploration of Conformational Energy Landscapes

Due to the flexibility of the cyclohexanol (B46403) ring, this compound can exist in multiple conformations, such as chair, boat, and twist-boat forms, with the phenyl and hydroxyl groups in axial or equatorial positions. A thorough exploration of the conformational energy landscape would involve systematically searching for all possible stable conformers (local minima) and the transition states that connect them. This creates a map, or landscape, of the potential energy surface, revealing the relative stabilities of different conformers and the energy barriers for interconversion between them. Such a study would clarify which shapes the molecule is most likely to adopt.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. wikipedia.orgfiveable.me This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.com For this compound, DFT calculations would visualize the spatial distribution of the HOMO and LUMO and determine their energy levels. The energy gap between the HOMO and LUMO is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

While these computational investigations are feasible, the specific data and detailed findings for this compound are not currently present in the scientific literature. The execution of these studies would be a valuable contribution to the chemical sciences, providing a detailed understanding of this specific compound's properties and potential reactivity.

Applications and Synthetic Utility of 2 4 Fluorophenyl Cyclohexanol in Advanced Organic Synthesis

Role as a Key Intermediate in Complex Molecule Synthesis

The 2-arylcyclohexanol framework is a common structural motif in many biologically active compounds and natural products. Consequently, 2-(4-Fluorophenyl)cyclohexanol serves as a valuable key intermediate for the synthesis of complex molecules that require a fluorophenyl-substituted cyclohexane (B81311) core. The strategic placement of fluorine can significantly enhance the metabolic stability and pharmacokinetic profile of a drug candidate, making fluorinated intermediates like this highly sought after in medicinal chemistry.

The synthetic utility of this compound lies in the versatile reactivity of its functional groups. The secondary alcohol can be:

Oxidized to the corresponding ketone, 2-(4-fluorophenyl)cyclohexanone (B1338763). This ketone is a direct p chemicalbook.comrecursor for the synthesis of various arylcyclohexylamine derivatives, a class of pharmacologically important compounds.

Used as a nucleophile in etherification or esterification reactions to attach the entire fluorophenyl-cyclohexyl scaffold to another part of a larger molecule.

Eliminated under acidic or basic conditions to form 1-(4-fluorophenyl)cyclohexene, which can then undergo a variety of alkene addition reactions.

Substituted via nucleophilic substitution reactions after activation of the hydroxyl group (e.g., conversion to a tosylate or halide).

While specific total syntheses of complex natural products explicitly starting from this compound are not extensively documented in premier literature, its role as a foundational building block is clear. Its application is often found in the exploratory synthesis of novel chemical entities where the introduction of a 4-fluorophenylcyclohexyl moiety is desired for structure-activity relationship (SAR) studies. For instance, the synthesis of chiral 4-alkyl-4-hydroxycyclohexenones for anticancer research demonstrates the modular approach where substituted cyclohexyl precursors are fundamental to building complex bioactive molecules.

Development ofnih.govChiral Auxiliaries and Ligands for Asymmetric Catalysis

One of the most significant applications of the 2-arylcyclohexanol scaffold is in the field of asymmetric synthesis, where it functions as a chiral auxiliary. A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a synthetic sequence to control the stereochemical outcome of subsequent reactions, after which it can be removed and often recovered.

The non-fluorinated pare nt compound, trans-2-phenylcyclohexanol, is a well-established and powerful chiral auxiliary. It was introduced as a mo wikipedia.orgre readily available alternative to other auxiliaries like 8-phenylmenthol. Enantiomerically pure tr orgsyn.organs-2-phenylcyclohexanol has been successfully employed to direct the stereochemistry of various transformations, including:

Ene reactions

Cycloaddition reactions

Alkylation reactions

Aldol (B89426) reactions

The enantiomers of trans-2-phenylcyclohexanol can be obtained through several methods, including enzymatic kinetic resolution using lipases, which selectively hydrolyze an ester of one enantiomer, leaving the other enriched.

By extension, trans- wikipedia.orgThis compound is an excellent candidate for a chiral auxiliary. The introduction of a para-fluoro substituent is not expected to significantly alter the steric environment that is crucial for stereochemical control. However, the fluorine atom's electron-withdrawing nature can modify the electronic properties of the phenyl ring, which could influence the reactivity and selectivity of the reactions it is designed to control. This strategy of modifying the aryl ring of a 2-arylcyclohexanol auxiliary to fine-tune its properties is a known approach; for example, trans-2-tritylcyclohexanol has been developed as a highly effective controller for permanganate-mediated oxidative cyclization reactions.

| Chiral Auxiliary | Key Features | Notable Applications |

| trans-2-Phenylcyclohexanol | Well-established; readily available; effective steric control. | Ene reactions, cycloadditions. |

| trans-2-(4-Fluoro wikipedia.orgorgsyn.orgphenyl)cyclohexanol | Analogous steric profile to the parent compound; modified electronic properties due to the fluorine atom. | Potential for fine-tuning selectivity in asymmetric reactions. |

| trans-2-Tritylcyclohexanol (TTC) | Highly bulky trityl group provides excellent stereodirection. | Permanganate-mediated oxidative cyclization. |

Synthesis of Bioactive Analogs and Derivatives for Research Purposes

This compound is a logical and valuable precursor for the synthesis of fluorinated arylcyclohexylamine derivatives for pharmacological research. The arylcyclohexylamine class of compounds, which includes phencyclidine (PCP) and ketamine, are known for their activity as N-methyl-D-aspartate (NMDA) receptor antagonists, leading to dissociative anesthetic and, in some cases, antidepressant effects.

The general synthetic pathway to convert this compound into a ketamine-like analog would involve an initial oxidation of the alcohol to the corresponding ketone, 2-(4-fluorophenyl)cyclohexanone. This ketone can then be transformed into the target arylcyclohexylamine. For example, a common route to ketamine involves the α-bromination of the ketone followed by reaction with methylamine (B109427) and a thermal rearrangement.

Applying this logic, this compound is a direct precursor to a hypothetical compound, 4-Fluorodeschloroketamine (4-FDCK), an isomer of the known designer drug 2-Fluorodeschloroketamine (2-FDCK). The synthesis of such analogs allows researchers to systematically probe the SAR of the arylcyclohexylamine scaffold, investigating how the position and nature of the halogen on the phenyl ring affect receptor binding, potency, and metabolic profile.

| Compound | Structure | Ring Substituent (Position 2) | Aryl Substituent | Relevance |

| Phencyclidine (PCP) |  | Piperidine (B6355638) | Phenyl | Prototypical arylcyclohexylamine. |

| Ketamine |  | Methylamino, Oxo | 2-Chlorophenyl | Widely used anesthetic and antidepressant. |

| 2-Fluorodeschloroketamine (2-FDCK) |  | Methylamino, Oxo | 2-Fluorophenyl | Known designer drug and ketamine analog. |

| 4-Fluorodeschloroketamine (4-FDCK) (Proposed) | Structure not available | Methylamino, Oxo | 4-Fluorophenyl | A research analog accessible from this compound. |

Beyond arylcyclohexylamines, the this compound scaffold is a valuable starting point for other classes of bioactive molecules. The incorporation of fluorine into drug molecules is a common strategy in medicinal chemistry to block metabolic pathways, increase binding affinity, and improve pharmacokinetic properties.

A relevant example of this strategy can be seen in the development of fluorinated analogs of the cardiovascular drug perhexiline. Researchers synthesized fluoroperhexiline analogs by incorporating fluorine atoms onto the cyclohexyl rings to reduce the parent drug's susceptibility to CYP2D6-mediated metabolism. This work successfully produced analogs with greatly improved metabolic stability while retaining the desired therapeutic efficacy. While this study did not use this compound directly, it validates the principle that fluorinating the cyclohexyl ring of a pharmacologically active molecule is a powerful tool for developing improved drug candidates.

Therefore, this compound can be used as a starting material for a wide range of research compounds where the combination of a cyclohexyl ring and a fluorophenyl group is hypothesized to confer desirable biological activity. A patent for 4-amino-4-aryl-cyclohexanones describes compounds with analgesic and narcotic antagonist activity, highlighting the pharmacological potential of this general structure.

Contribution tgoogle.como the Development of Novel Synthetic Methodologies

While this compound itself has not been the centerpiece of a newly named reaction, the 2-arylcyclohexanol scaffold is frequently used as a substrate in the development of novel synthetic methodologies. New reactions are often tested on a range of substrates with varying steric and electronic properties to establish their scope and limitations.

The fluorinated nature of this compound makes it an interesting substrate for such methodological studies. For example, in the development of new catalytic asymmetric reactions, comparing the results (yield, diastereoselectivity, enantioselectivity) obtained with 2-phenylcyclohexanol (B1664101) versus this compound can provide valuable insight into the reaction mechanism and the role of electronic effects.

An example of methodology development using a similar scaffold is the investigation of permanganate-mediated oxidative cyclization of 2-methylenehept-5-eneoates. In this study, various ch nih.goviral auxiliaries, including the structurally related trans-2-tritylcyclohexanol, were tested to optimize the reaction's stereoselectivity. 2-(4-Fluorophenyl)cyclohe nih.govxanol could similarly be used to develop and refine new synthetic methods, such as:

Novel oxidation or reduction reactions.

Stereoselective C-H activation or functionalization on the cyclohexane ring.

Catalytic reactions where the fluorophenyl group might coordinate with a metal center.

By serving as a reliable and informative substrate, this compound contributes to the broader advancement of synthetic organic chemistry, enabling the creation of more efficient and selective tools for building complex molecules.

常见问题

Q. What are the optimal synthetic routes for 2-(4-Fluorophenyl)cyclohexanol, and how can reaction conditions be systematically optimized?

The synthesis of this compound typically involves Friedel-Crafts alkylation or catalytic hydrogenation of substituted cyclohexanone precursors. Key optimization parameters include:

- Catalyst selection : Lewis acids (e.g., AlCl₃) for Friedel-Crafts reactions or chiral catalysts for enantioselective hydrogenation .

- Temperature control : Maintaining 60–80°C to balance reaction rate and byproduct formation .

- Molar ratios : A 1:1.2 ratio of fluorophenyl precursor to cyclohexanol minimizes unreacted starting material .

Methodological validation includes HPLC for purity analysis (>98%) and chiral column chromatography for isolating enantiomers .

Q. How can structural characterization techniques differentiate stereoisomers of this compound?

- X-ray crystallography : Resolves absolute configuration, as demonstrated in related fluorophenyl-cyclohexanol derivatives (e.g., C13H11F2NO2, RMSD = 0.002 Å) .

- NMR spectroscopy : -NMR distinguishes para-substitution patterns, while -NMR coupling constants identify axial/equatorial cyclohexanol conformers .

- Polarimetry : Measures optical rotation ([α]D) to confirm enantiomeric excess (e.g., >99% ee for (1R,2S)-isomers) .

Advanced Research Questions

Q. How can QSAR models predict the bioactivity of this compound derivatives against specific targets (e.g., kinases)?

- Descriptor selection : Use 3D molecular descriptors (e.g., logP, polar surface area) and docking scores (e.g., binding affinity to Plk1 kinase) .

- Validation metrics : Prioritize models with R² > 0.85 and Q² > 0.7, as seen in anti-proliferative imidazol-5-one derivatives .

- Case study : Derivatives with 4-trifluoromethoxy substituents showed enhanced binding (ΔG = -9.2 kcal/mol) due to hydrophobic interactions .

Q. What strategies resolve contradictions in reported biological activity across stereoisomers?

- Enantiomer-specific assays : Test (1R,2S)- and (1S,2R)-isomers separately, as stereochemistry affects receptor binding (e.g., serotonin/norepinephrine modulation in WY-X1 derivatives) .

- Metabolic profiling : LC-MS identifies stereospecific metabolites (e.g., hydroxylated vs. glucuronidated products) .

- Crystallographic docking : Correlate activity differences with steric clashes in active sites (e.g., Plk1 kinase) .

Q. How can computational methods guide the design of fluorophenyl-cyclohexanol derivatives with improved pharmacokinetics?

- ADMET prediction : Use SwissADME to filter compounds violating Lipinski’s rules (e.g., molecular weight <500 Da, logP <5) .

- Solubility enhancement : Introduce polar groups (e.g., -OH, -CN) at the 4-position of the cyclohexanol ring, improving aqueous solubility by 2–3-fold .

- Case study : Derivatives with 2-ethoxy substitutions showed 90% oral bioavailability in murine models due to reduced first-pass metabolism .

Methodological Challenges and Solutions

Q. What experimental and computational approaches validate the mechanism of action in enzyme inhibition studies?

- Kinetic assays : Monitor IC₅₀ shifts under varying substrate concentrations to distinguish competitive vs. non-competitive inhibition .

- Molecular dynamics (MD) simulations : Simulate ligand-receptor interactions over 100 ns trajectories to identify stable binding poses (e.g., RMSD <2 Å for Plk1 complexes) .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for structure-activity refinement .

Q. How are conflicting spectroscopic data reconciled during structural elucidation?

- Multi-technique integration : Combine X-ray (bond lengths), NMR (coupling constants), and IR (stretching frequencies) to resolve ambiguities (e.g., keto-enol tautomerism in dione derivatives) .

- DFT calculations : Compare computed vs. experimental -NMR shifts (MAE <2 ppm) to validate proposed structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|